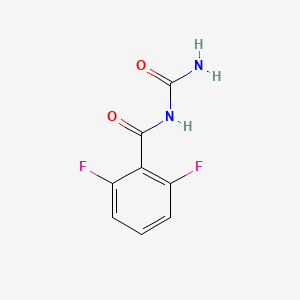

(2,6-Difluorobenzoyl)urea

CAS No.: 1342075-20-0

Cat. No.: VC4885684

Molecular Formula: C8H6F2N2O2

Molecular Weight: 200.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342075-20-0 |

|---|---|

| Molecular Formula | C8H6F2N2O2 |

| Molecular Weight | 200.145 |

| IUPAC Name | N-carbamoyl-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14) |

| Standard InChI Key | PPOSFCNLNROPTA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(2,6-Difluorobenzoyl)urea is characterized by a benzoyl group substituted with fluorine atoms at the 2- and 6-positions, coupled with a urea functional group. Its IUPAC name, N-carbamoyl-2,6-difluorobenzamide, reflects this arrangement, while its CAS registry number (1342075-20-0) and PubChem CID (21719524) provide standardized identifiers . The molecular weight is 200.14 g/mol, with a density of 1.52 g/cm³ at 25°C .

Structural Representation

The compound’s SMILES notation (C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F) and InChIKey (PPOSFCNLNROPTA-UHFFFAOYSA-N) offer precise descriptors of its planar geometry and hydrogen-bonding capabilities . The presence of two electronegative fluorine atoms ortho to the benzoyl group enhances its reactivity in supramolecular interactions, a property exploited in pesticide detection systems .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis of (2,6-difluorobenzoyl)urea typically proceeds via a two-step reaction involving benzamide derivatives and oxalyl chloride. A representative method, detailed in CN102532062A , involves:

-

Formation of Benzoyl Isocyanate: 2,6-Difluorobenzamide reacts with oxalyl chloride in 1,2-dichloroethane under reflux conditions (10 hours, 30–100°C), yielding the corresponding isocyanate intermediate.

-

Urea Formation: The isocyanate intermediate undergoes nucleophilic addition with ammonia or amines in chlorinated solvents (e.g., chloroform), producing the target compound with yields exceeding 85% .

Optimization Parameters

-

Molar Ratios: A 1:1 molar ratio of benzamide to oxalyl chloride minimizes side reactions.

-

Temperature Control: Reactions conducted at 30–50°C improve selectivity, while higher temperatures (>80°C) accelerate decomposition .

Physicochemical Properties

Thermal and Solubility Profiles

(2,6-Difluorobenzoyl)urea is a white crystalline powder with a melting point of 182–185°C . It exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in dimethylformamide (DMF) and dichloromethane .

Spectral Data

-

UV-Vis Absorption: (in acetonitrile), attributed to the conjugated benzoyl-urea system .

-

Fluorescence Emission: When integrated into probe systems, it exhibits emission at 480 nm upon excitation at 360 nm, enabling pesticide detection .

Applications in Agrochemical and Environmental Monitoring

Role in Pesticide Detection

Liu et al. (2024) developed a fluorescent probe, N-(purinyl)-2-chromene-3-carbohydrazide (PCC), activated by (2,6-difluorobenzoyl)urea for detecting teflubenzuron and fluazuron . Key findings include:

-

Detection Limits: 91.6 nM (teflubenzuron) and 43.2 nM (fluazuron).

-

Mechanism: Supramolecular interactions via hydrogen bonding between the urea moiety and fluorine atoms on pesticides enhance fluorescence quenching .

Practical Implementation

The probe demonstrated efficacy in real water samples (river and tap water) with recovery rates of 92–107%, underscoring its utility in environmental monitoring .

Analytical Methods and Characterization

Spectroscopic Techniques

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 201.04701 ([M+H]⁺) and 199.03245 ([M-H]⁻) .

-

Nuclear Magnetic Resonance (NMR): -NMR (DMSO-d₆) displays signals at δ 7.85 (d, 2H, aromatic), 6.95 (t, 1H, aromatic), and 5.45 (s, 2H, NH₂) .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 6.2 minutes, ensuring purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume